
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide
Overview
Description
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that is synthesized through a multistep process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disorders. This compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities, neuroprotective effects, and antidiabetic effects. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various diseases, such as cancer and cardiovascular disorders. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. This compound has been shown to protect against oxidative stress-induced neuronal damage by inhibiting the activation of NF-κB and MAPKs. This compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory activities, its neuroprotective effects, and its antidiabetic effects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy. This compound also has a relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, including its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disorders. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Future research should also investigate the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability, metabolism, and toxicity. Finally, future research should investigate the potential of this compound as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Synthesis Methods
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 4-chlorobenzaldehyde ethyl acetoacetate hydrazone, which is subsequently cyclized with hydrazine hydrate to form 1-(4-chlorophenyl)-3-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-4-carbohydrazide. The final step involves the hydrolysis of the ethyl ester to yield this compound.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-6-1-3-7(4-2-6)15-5-8(16)9(14-15)10(17)13-12/h1-5,16H,12H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSGZRAFPBQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)NN)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328096 | |
| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
334832-89-2 | |
| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



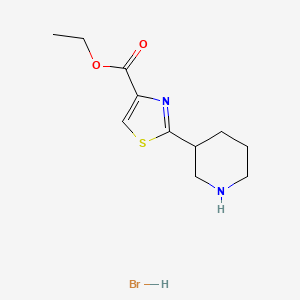

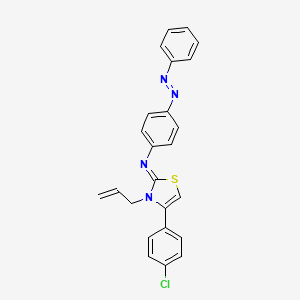
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)
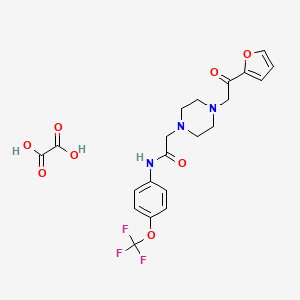
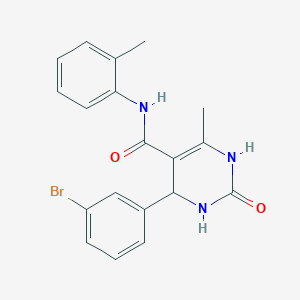
![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536624.png)
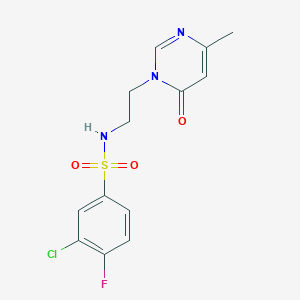
![3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide](/img/structure/B2536630.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)
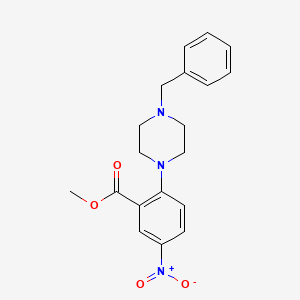
![6-chloro-5-methyl-N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2536634.png)